

# Application Notes and Protocols for Cyclotron Production of Astatine-211

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## Compound of Interest

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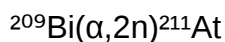
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for producing astatine-211 ( $^{211}\text{At}$ ) using a cyclotron. The protocols detailed below are synthesized from established methodologies and are intended to guide researchers in the production of this promising alpha-emitting radionuclide for therapeutic applications.

Astatine-211 is a promising candidate for targeted alpha therapy due to its short 7.2-hour half-life and the emission of high-energy alpha particles, which cause localized, high-impact damage to cancer cells while minimizing harm to surrounding healthy tissue.[1][2] The most common and efficient method for its production is the bombardment of a natural bismuth target ( $^{209}\text{Bi}$ ) with alpha particles in a cyclotron.[1][3][4]

## Production Pathway and Nuclear Reaction

The primary nuclear reaction for producing astatine-211 is:



This reaction involves bombarding a stable bismuth-209 target with an alpha particle ( $\alpha$ ) beam, which results in the emission of two neutrons ( $2n$ ) and the formation of astatine-211. An alpha particle energy of approximately 28-29 MeV is commonly used to maximize the yield of  $^{211}\text{At}$  while minimizing the production of the undesirable isotope  $^{210}\text{At}$ . [3][5][6]

## Quantitative Data on Astatine-211 Production

The following table summarizes key quantitative data from various cyclotron facilities and experimental setups for the production of astatine-211.

Parameter	Duke University (Internal Target)	University of Washington (Internal Target)	Texas A&M University	General External Target
Alpha Beam Energy	~28 MeV	27.6 - 30.1 MeV	28.8 MeV	~28 MeV
Beam Current	50-60 $\mu$ A (up to 120 $\mu$ A possible)	5-10 $\mu$ A	4.0 - 8.7 $\mu$ A	up to 15-20 $\mu$ A
Irradiation Time	1.5 - 4.5 hours	15 minutes (for yield studies)	8 - 9 hours	up to 8 hours
Target Material	Metallic Bismuth on Al backing	Metallic Bismuth on Al backing	Metallic Bismuth	Metallic Bismuth
Target Thickness	~200 $\mu$ m	Not specified	Not specified	Not specified
Production Yield (EOB)	28 $\pm$ 3 MBq/ $\mu$ A·h (mean)	41 $\pm$ 7 MBq/ $\mu$ A·h	~890 $\pm$ 80 MBq (total)	10.6 $\pm$ 1.2 MBq/ $\mu$ A·h

EOB: End of Bombardment

## Experimental Protocols

### Protocol 1: Bismuth Target Preparation

The integrity of the bismuth target is crucial for successful irradiation, especially given bismuth's low melting point (272°C) and poor thermal conductivity.[3]

Materials:

- High-purity bismuth pellets or powder
- Aluminum target backing plates

- Hot plate or solder pot with temperature control
- Ceramic spatula or heated block for spreading

Procedure:

- Place the aluminum backing plate on a hot plate pre-heated to approximately 310°C.
- Place bismuth pellets onto the heated backing plate.
- Allow the bismuth to melt completely.
- Using a ceramic spatula or a heated block, carefully spread the molten bismuth evenly across the target area of the backing plate.<sup>[1]</sup> An alternative is to melt the bismuth in a solder pot and dip the target frame.
- Remove the target from the heat source and allow it to cool slowly to prevent cracking.
- Visually inspect the target for uniform thickness and integrity. Measure the thickness and mass of the bismuth layer.

## Protocol 2: Cyclotron Irradiation

Procedure:

- Mount the prepared bismuth target onto the appropriate target holder for either an internal or external beamline. Internal targets generally allow for higher beam currents and produce higher yields.<sup>[3][5]</sup>
- Ensure adequate cooling of the target backing, typically with chilled water flowing directly on the back of the frame, to prevent the bismuth from melting during irradiation.<sup>[1]</sup>
- Set the cyclotron to accelerate alpha particles to an energy of 28-29 MeV. This energy range maximizes the  $^{211}\text{At}$  yield while staying below the threshold for the  $^{209}\text{Bi}(\alpha,3n)^{210}\text{At}$  reaction, which produces the undesirable  $^{210}\text{At}$  isotope.<sup>[3]</sup>
- Irradiate the target with a beam current appropriate for the target design and cooling system, typically ranging from 5  $\mu\text{A}$  to over 100  $\mu\text{A}$ .<sup>[3][7]</sup>

- The duration of the irradiation will depend on the desired activity of  $^{211}\text{At}$ , typically ranging from 1.5 to 9 hours.[3][8]
- After irradiation, remotely transfer the target from the cyclotron vault to a shielded hot cell for processing.

## Protocol 3: Astatine-211 Separation and Purification

Two primary methods are used to separate the microscopic quantities of  $^{211}\text{At}$  from the bulk bismuth target: dry distillation and wet chemistry.

This method leverages the volatility of astatine to separate it from the non-volatile bismuth.

Materials:

- Tube furnace with temperature control
- Quartz distillation apparatus
- Cold trap (e.g., a platinum or copper finger cooled with liquid nitrogen or chilled water)
- Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

- Place the irradiated bismuth target into the quartz tube of the furnace.
- Assemble the distillation apparatus, including the cold trap, and purge the system with an inert gas.
- Heat the furnace to a temperature sufficient to vaporize the astatine (typically 600-800°C) but below the melting point of the target backing if it is to be reused.
- The volatilized astatine will collect on the surface of the cold trap.
- After the distillation is complete (typically 1-2 hours), allow the system to cool.
- Remove the cold trap and rinse the collected  $^{211}\text{At}$  from its surface using a suitable solvent, such as ethanol or a dilute sodium hydroxide solution.

This approach involves dissolving the target and using chemical techniques to isolate the astatine. A common wet chemistry protocol involves five main steps.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Concentrated nitric acid ( $\text{HNO}_3$ )
- 8 M Hydrochloric acid (HCl)
- Diisopropyl ether (DIPE)
- Sodium hydroxide (NaOH) solution
- Glassware for dissolution, distillation, and liquid-liquid extraction

Procedure:

- Target Dissolution: Dissolve the irradiated bismuth portion of the target in concentrated nitric acid. This step efficiently transfers over 99% of the  $^{211}\text{At}$  activity into the solution.[\[9\]](#)[\[10\]](#)
- Nitric Acid Removal: Remove the excess nitric acid by distillation.
- Residue Dissolution: Dissolve the remaining residue in 8 M HCl.
- Solvent Extraction of Astatine: Perform a liquid-liquid extraction by adding diisopropyl ether (DIPE). The  $^{211}\text{At}$  will preferentially move into the organic DIPE phase, leaving the bismuth in the aqueous HCl phase.[\[9\]](#)[\[11\]](#)
- Back-Extraction of Astatine: Back-extract the  $^{211}\text{At}$  from the DIPE phase into an aqueous phase using a sodium hydroxide solution.[\[11\]](#) This step yields the purified astatine in a form suitable for radiolabeling. Recovery yields for this process are reported to be around 78%.[\[11\]](#)

A more recent and faster wet chemistry method utilizes extraction chromatography, reducing separation time from hours to minutes.[\[2\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Concentrated nitric acid ( $\text{HNO}_3$ )
- Chromatography column packed with a resin containing ketones.
- Automated pump and valve system (optional, for remote handling).[12]

Procedure:

- Target Dissolution: Dissolve the irradiated bismuth target in concentrated nitric acid.[2][13]
- Column Loading: Pass the dissolved target solution through the chromatography column.
- Separation: Astatine-211 forms a bond with the ketones on the resin, while the bismuth passes through the column and is collected as waste.[2][13]
- Elution: Elute the purified  $^{211}\text{At}$  from the column using an appropriate solvent. This method has been shown to have a recovery yield of  $\geq 95\%$ .[8]

## Protocol 4: Quality Control

Quality control is essential to ensure the final astatine-211 product is suitable for use in radiopharmaceuticals.[14][15]

### 1. Radionuclidic Purity:

- Method: High-purity germanium (HPGe) gamma spectroscopy.
- Procedure: Acquire a gamma spectrum of the final product.
- Acceptance Criteria: The spectrum should primarily show the characteristic gamma emissions of  $^{211}\text{At}$  (via its daughter  $^{211}\text{Po}$ ). The absence of significant peaks corresponding to  $^{210}\text{At}$  (and its daughter  $^{210}\text{Po}$ ) is critical.

### 2. Radiochemical Purity:

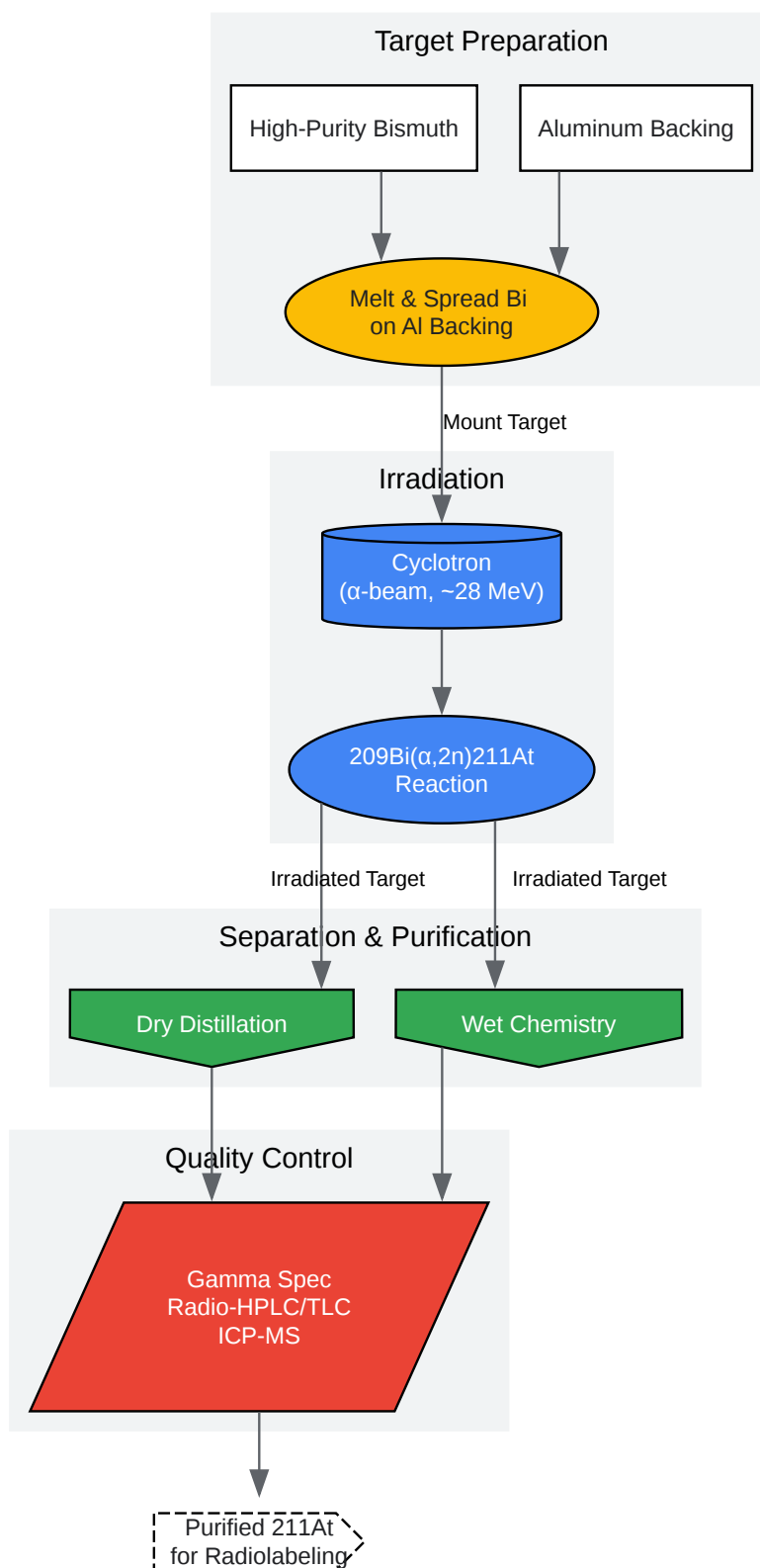
- Method: Radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[11]

- Procedure: Spot the astatine solution on a TLC plate or inject it into an HPLC system and develop with an appropriate mobile phase.
- Acceptance Criteria: The majority of the radioactivity should be present as the desired chemical species (e.g., astatide  $[\text{At}^-]$  or astatate  $[\text{AtO}_3^-]$ ), with minimal presence of other species.[\[11\]](#)

### 3. Bismuth Content:

- Method: Inductively coupled plasma mass spectrometry (ICP-MS) or other trace metal analysis techniques.
- Procedure: Analyze a sample of the final product for residual bismuth.
- Acceptance Criteria: The concentration of bismuth should be below a pre-defined limit to avoid interference with subsequent radiolabeling reactions and to minimize potential toxicity.

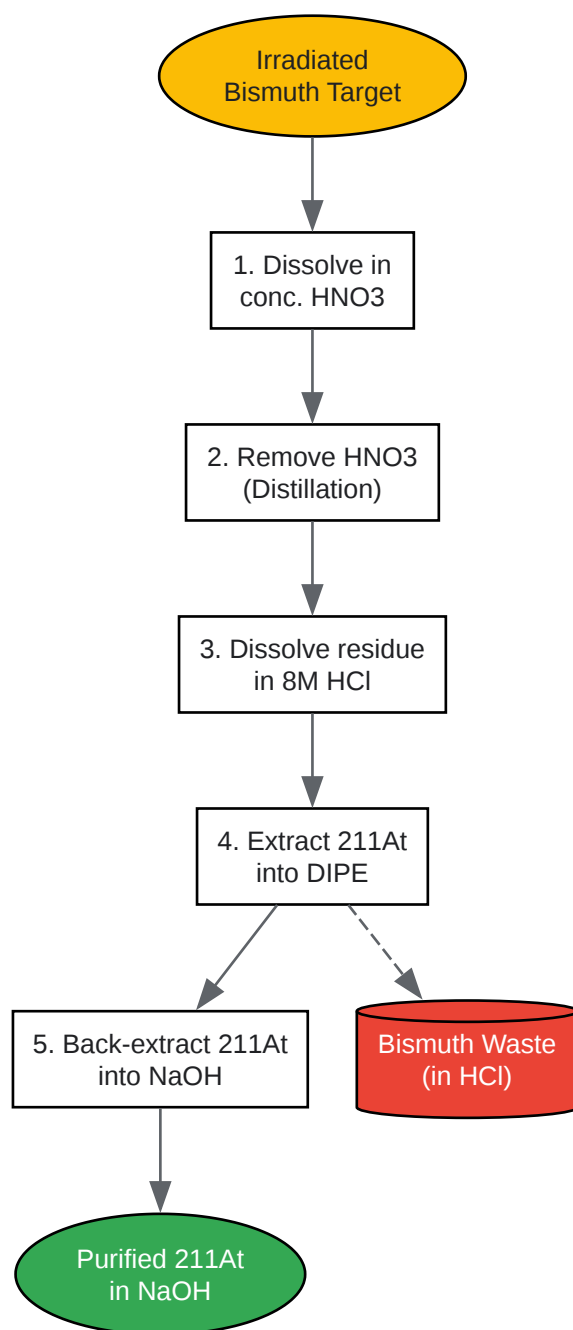
## Visualizations



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Caption: Overall workflow for cyclotron production of Astatine-211.





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Caption: Wet chemistry separation process for Astatine-211.

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